![molecular formula C8H9ClNO4P B12552794 Methyl [(4-nitrophenyl)methyl]phosphonochloridate CAS No. 167700-91-6](/img/structure/B12552794.png)
Methyl [(4-nitrophenyl)methyl]phosphonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(4-nitrophenyl)methyl]phosphonochloridate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a methyl group, a nitrophenyl group, and a phosphonochloridate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-nitrophenyl)methyl]phosphonochloridate typically involves the reaction of methyl phosphonochloridate with 4-nitrobenzyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure the stability of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(4-nitrophenyl)methyl]phosphonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of phosphonates or phosphonamides.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
Methyl [(4-nitrophenyl)methyl]phosphonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl [(4-nitrophenyl)methyl]phosphonochloridate involves its interaction with nucleophiles, leading to the substitution of the chlorine atom. This compound can also undergo reduction and oxidation reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl [(4-nitrophenyl)methyl]phosphonate
- Methyl [(4-aminophenyl)methyl]phosphonochloridate
- Methyl [(4-nitrophenyl)ethyl]phosphonochloridate
Uniqueness
Methyl [(4-nitrophenyl)methyl]phosphonochloridate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Propriétés
Numéro CAS |
167700-91-6 |
|---|---|
Formule moléculaire |
C8H9ClNO4P |
Poids moléculaire |
249.59 g/mol |
Nom IUPAC |
1-[[chloro(methoxy)phosphoryl]methyl]-4-nitrobenzene |
InChI |
InChI=1S/C8H9ClNO4P/c1-14-15(9,13)6-7-2-4-8(5-3-7)10(11)12/h2-5H,6H2,1H3 |
Clé InChI |
SYTIGHYCIOAIOL-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


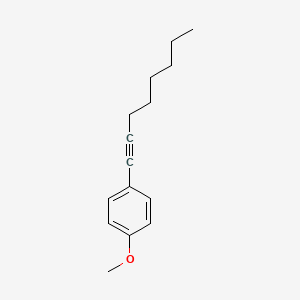
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)
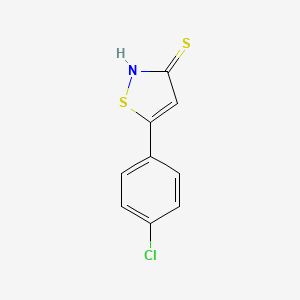
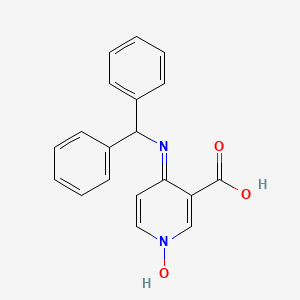
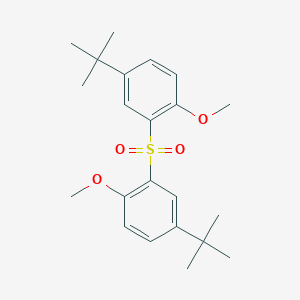
![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)
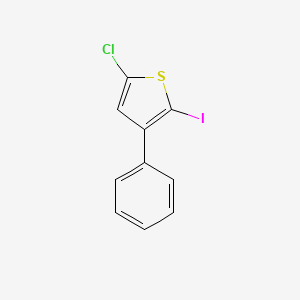
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)
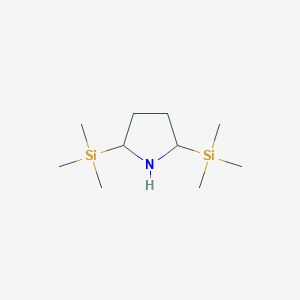
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)
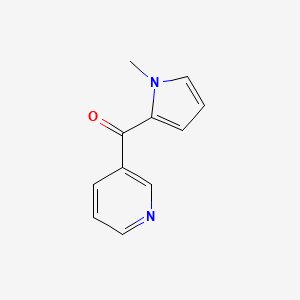
![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)
